molecular formula C18H25N3OS B2882539 N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide CAS No. 1423420-71-6

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide

Número de catálogo B2882539
Número CAS: 1423420-71-6
Peso molecular: 331.48
Clave InChI: RRUCDOURYSQJRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide, also known as CTB or Compound 21, is a small molecule drug that has been widely studied for its potential therapeutic applications. CTB is a potent agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose and lipid metabolism.

Mecanismo De Acción

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide exerts its effects through the activation of GPR40, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR40 activation leads to the release of insulin and incretin hormones, which regulate glucose and lipid metabolism. N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has also been shown to modulate the activity of other signaling pathways, such as the AMP-activated protein kinase (AMPK) and the nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also stimulates insulin secretion from pancreatic beta cells and enhances the release of incretin hormones from intestinal enteroendocrine cells. N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been reported to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide is a potent and selective GPR40 agonist that has been extensively characterized in vitro and in vivo. It has been shown to be effective in animal models of obesity and diabetes, and its effects on glucose and lipid metabolism are well established. However, N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Direcciones Futuras

There are several potential future directions for the study of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide. One area of research is the development of more potent and selective GPR40 agonists, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide's effects on other signaling pathways, such as the mTOR and MAPK pathways, which are involved in cell growth and proliferation. Additionally, the development of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide-based imaging agents may enable the non-invasive detection of GPR40 expression in vivo.

Métodos De Síntesis

The synthesis of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide involves several steps, including the reaction of 4-cyanothiophenol with 4-bromoacetophenone to form 4-cyanothian-4-yl-4-bromoacetophenone, followed by the reaction with diethylamine to produce N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide. The purity and yield of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide can be improved through various purification methods, such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, as well as to stimulate insulin secretion from pancreatic beta cells. N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has also been investigated for its potential anti-inflammatory and neuroprotective effects.

Propiedades

IUPAC Name

N-(4-cyanothian-4-yl)-4-(diethylaminomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-3-21(4-2)13-15-5-7-16(8-6-15)17(22)20-18(14-19)9-11-23-12-10-18/h5-8H,3-4,9-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUCDOURYSQJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.